Cas no 1787965-84-7 (3-(2-bromo-5-fluorophenyl)-N-(1-cyano-1-methylethyl)propanamide)

3-(2-bromo-5-fluorophenyl)-N-(1-cyano-1-methylethyl)propanamide structure
1787965-84-7 structure
Product Name:3-(2-bromo-5-fluorophenyl)-N-(1-cyano-1-methylethyl)propanamide
CAS No:1787965-84-7
MF:C13H14BrFN2O
MW:313.165465831757
CID:6506998
PubChem ID:86788181
Update Time:2025-07-22

3-(2-bromo-5-fluorophenyl)-N-(1-cyano-1-methylethyl)propanamide Chemical and Physical Properties

Names and Identifiers

    • EN300-6580487
    • 3-(2-bromo-5-fluorophenyl)-N-(1-cyano-1-methylethyl)propanamide
    • AKOS033505545
    • Z1651749138
    • 1787965-84-7
    • 3-(2-bromo-5-fluorophenyl)-N-(2-cyanopropan-2-yl)propanamide
    • Inchi: 1S/C13H14BrFN2O/c1-13(2,8-16)17-12(18)6-3-9-7-10(15)4-5-11(9)14/h4-5,7H,3,6H2,1-2H3,(H,17,18)
    • InChI Key: FOARDZAFIRSOPK-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1CCC(NC(C#N)(C)C)=O)F

Computed Properties

  • Exact Mass: 312.02735g/mol
  • Monoisotopic Mass: 312.02735g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 350
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 52.9Ų

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6580487-0.05g
3-(2-bromo-5-fluorophenyl)-N-(1-cyano-1-methylethyl)propanamide
1787965-84-7
0.05g
$212.0 2023-05-29

3-(2-bromo-5-fluorophenyl)-N-(1-cyano-1-methylethyl)propanamide Related Literature

Additional information on 3-(2-bromo-5-fluorophenyl)-N-(1-cyano-1-methylethyl)propanamide

Research Briefing on 3-(2-bromo-5-fluorophenyl)-N-(1-cyano-1-methylethyl)propanamide (CAS: 1787965-84-7)

3-(2-bromo-5-fluorophenyl)-N-(1-cyano-1-methylethyl)propanamide (CAS: 1787965-84-7) is a novel small-molecule compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique bromo-fluorophenyl and cyano-methylethyl substituents, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. Recent studies have explored its synthesis, pharmacological properties, and mechanistic insights, positioning it as a candidate for further drug development.

The synthesis of 3-(2-bromo-5-fluorophenyl)-N-(1-cyano-1-methylethyl)propanamide involves a multi-step organic transformation, starting from commercially available precursors. Key steps include the bromination and fluorination of the phenyl ring, followed by amide coupling with the cyano-methylethyl moiety. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, facilitating its use in biological assays. The compound's structural features, such as the electron-withdrawing bromo and fluoro groups, contribute to its stability and reactivity, making it a valuable scaffold for further derivatization.

Pharmacological studies have revealed that 3-(2-bromo-5-fluorophenyl)-N-(1-cyano-1-methylethyl)propanamide exhibits selective inhibitory activity against certain kinases and proteases, which are implicated in inflammatory and oncogenic pathways. In vitro assays demonstrated its ability to disrupt specific protein-protein interactions, leading to the suppression of downstream signaling cascades. These findings suggest its potential as a therapeutic agent for diseases such as cancer and autoimmune disorders. However, further in vivo studies are required to validate its efficacy and safety profile.

Recent research has also focused on the compound's mechanism of action at the molecular level. Structural elucidation through X-ray crystallography and NMR spectroscopy has provided insights into its binding mode with target proteins. Computational modeling studies have further supported these findings, highlighting the importance of the bromo-fluorophenyl group in mediating hydrophobic interactions and the cyano-methylethyl moiety in hydrogen bonding. These structural insights are critical for the rational design of more potent and selective analogs.

Despite its promising properties, challenges remain in the development of 3-(2-bromo-5-fluorophenyl)-N-(1-cyano-1-methylethyl)propanamide as a drug candidate. Issues such as solubility, bioavailability, and potential off-target effects need to be addressed through medicinal chemistry optimization. Recent efforts have explored prodrug strategies and formulation technologies to enhance its pharmacokinetic profile. Collaborative research between academia and industry is expected to accelerate its translation into clinical applications.

In conclusion, 3-(2-bromo-5-fluorophenyl)-N-(1-cyano-1-methylethyl)propanamide represents a promising chemical entity with diverse therapeutic potential. Its unique structural features and biological activities make it a valuable subject for ongoing research. Future studies should focus on optimizing its pharmacological properties and exploring its applications in disease models. This compound exemplifies the intersection of chemical biology and drug discovery, offering new avenues for therapeutic intervention.

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